Tris(trimethoxysilyl)silane is an organosilicon compound with the chemical formula , where Me represents the methyl group . This compound is classified as a hydrosilane due to the presence of a silicon-hydrogen bond (Si-H). It is notable for its weak Si-H bond, which has a bond dissociation energy of approximately 84 kcal/mol, making it useful as a reagent for hydrogen atom delivery in various chemical reactions. Tris(trimethoxysilyl)silane serves as an environmentally friendly alternative to tributyltin hydride in organic synthesis and has applications in radical chemistry and polymerization processes .
Tris(trimethoxysilyl)silane can be synthesized through several methods, primarily involving the reaction of trimethylsilyl chloride with trichlorosilane in the presence of lithium. The compound falls under the category of silanes, specifically hydrosilanes, due to its unique Si-H bond structure. It is recognized for its utility in radical-based reactions and as a precursor for various silane derivatives .
Tris(trimethoxysilyl)silane exhibits a molecular structure characterized by three trimethoxysilyl groups attached to a central silicon atom. The molecular formula is given as , highlighting its complex silicate nature. The structure enables it to participate actively in chemical reactions involving radical mechanisms due to the presence of the Si-H bond, which can undergo cleavage under specific conditions .
Tris(trimethoxysilyl)silane is involved in various chemical reactions:
The mechanism of action for tris(trimethoxysilyl)silane primarily involves its ability to generate silyl radicals upon cleavage of the Si-H bond. This process can be initiated by various means, including thermal or photochemical activation. The resulting silyl radicals are highly reactive and can participate in further radical chain reactions or initiate polymerization processes.
Tris(trimethoxysilyl)silane finds numerous applications across various scientific fields:
The synthesis of tris(trimethoxysilyl)acylsilane derivatives hinges on potassium tert-butoxide (KOtBu)-mediated deprotonation strategies to generate highly reactive silanide intermediates. As demonstrated in foundational work, dodecamethoxyneopentasilane undergoes selective Si–Si bond cleavage when treated with stoichiometric KOtBu in anhydrous tetrahydrofuran (THF), yielding the corresponding tris(trimethoxysilyl)silanide anion. This nucleophilic intermediate readily reacts with acyl chlorides (RCOCl, where R = Adamantyl or Mesityl) to afford acylsilanes 1 and 2 in high yields (>70%) [1] [2]. The reaction proceeds under rigorously anhydrous conditions at room temperature and is characterized by exceptional chemoselectivity.
Critical to this methodology is the enhanced nucleophilicity imparted by the trimethoxysilyl substituents. The electron-donating methoxy groups create a negative hyperconjugation effect, significantly increasing the electron density at the central silicon atom. This electronic activation enables efficient nucleophilic acyl substitution without competitive side reactions. The reaction’s progress is monitorable via 29Si NMR spectroscopy, where the silanide resonance at δ −155 ppm disappears upon conversion to acylsilanes, which exhibit characteristic carbonyl signals at δ 242 ppm in 13C NMR spectra [1].
Table 1: Spectral Signatures of Tris(trimethoxysilyl)acylsilanes
Compound | R Group | 29Si NMR (δ, ppm) | 13C NMR (C=O, δ ppm) |
---|---|---|---|
1 | Adamantyl | −107 (acyl-Si), −42 (OMe-Si) | 242 |
2 | Mesityl | −98 (acyl-Si), −42 (OMe-Si) | 245 |
The construction of complex polysilane architectures leverages silanide intermediates derived from hexakis(trimethylsilyl)tetramethyltetrasilane and hexakis(trimethoxysilyl)tetramethyltetrasilane. Treatment of these precursors with 2.10 equivalents of KOtBu in dimethoxyethane (DME) or THF generates dianionic species, which serve as pivotal building blocks for α,ω-bis(acyl)polysilanes 3–6 [1]. This double-deprotonation strategy is essential for achieving symmetrical functionalization at both termini of the polysilane chain.
The dianions exhibit remarkable stability in ethereal solvents, allowing controlled addition of acid chlorides (e.g., adamantoyl chloride or mesitoyl chloride). This stepwise nucleophilic acyl substitution yields bisacylsilanes 3–6 after recrystallization (typically from acetone at −30°C), with isolated yields exceeding 85% [1]. The structural integrity of these compounds is confirmed by uniform 29Si NMR signals: for 3 and 4, trimethylsilyl groups resonate at δ −11 ppm, dimethylsilyl units at δ −30 ppm, and acyl-bearing silicon at δ −70 ppm. Trimethoxysilyl-substituted analogues 5 and 6 show shifts at δ −41 ppm (OMe-Si), −31 ppm (Me2Si), and between −93 and −84 ppm (acyl-Si) [1] [2]. The electronic influence of trimethoxysilyl groups facilitates the formation of these otherwise sterically congested architectures.
Photochemical functionalization of tris(trimethoxysilyl)silane derivatives enables access to structurally diverse silenes and bicyclic systems. Irradiation (λ = 405 nm) of benzene solutions of compounds 1 and 2 induces a Brook rearrangement, forming silene intermediates (7a) that dimerize to 7b (head-to-head dimer) [1]. This transformation is mechanistically validated through methanol-trapping experiments, where the silene intermediate is intercepted, confirming its existence [2].
For bisacylsilanes 3–6, photolysis outcomes depend critically on substituent effects:
Table 2: Photochemical Behavior of Bisacylsilanes 3–6
Compound | Substituent | Primary Photoproduct | Secondary Product | Selectivity |
---|---|---|---|---|
3 | Trimethylsilyl | Monosilene (10) | Bicyclic dimer 11 (head-tail) | High |
4 | Trimethylsilyl | — | Bicyclic 12 (C–H activation) | Complete |
5/6 | Trimethoxysilyl | Mixture of radicals | Polymerized byproducts | Low |
Single-crystal X-ray diffraction provides unequivocal structural assignment for tris(trimethoxysilyl)silane derivatives. Compound 3 crystallizes in the tetragonal space group P43212 with four molecules per unit cell, revealing a linear Si–Si–Si backbone with Si–Si bond lengths averaging 2.35 Å – consistent with σ-bonded polysilanes [1]. The adamantoyl groups project perpendicularly from the silicon framework, minimizing steric strain.
Compound 4 (monoclinic P21/c space group) exhibits similar Si–Si distances but distinct torsional angles due to mesityl substituents. The steric bulk of the mesityl groups forces a twist of 15° along the Si–C(O) bond, reducing conjugation between the carbonyl and silicon centers [1]. For photoproduct 7b, crystallography confirms the head-to-head dimeric structure with a central Si–Si bond (2.40 Å) and elongated Si=C bonds (1.86 Å), characteristic of silene dimers [1].
These structures provide benchmarks for computational models. DFT-optimized geometries show <0.02 Å deviations in bond lengths versus crystallographic data, validating theoretical methods used to predict UV/vis transitions (n→π* at 350–425 nm) and rearrangement pathways [1] [2]. The crystallographic data underscore how steric and electronic properties of trimethoxysilyl groups influence solid-state packing and reactivity.
Table 3: Crystallographic Parameters for Key Derivatives
Compound | Space Group | Si–Si Bond Length (Å) | Si=C/C=O (Å) | Notable Feature |
---|---|---|---|---|
3 | P43212 | 2.35 (avg) | C=O: 1.21 | Linear adamantoyl orientation |
4 | P21/c | 2.34–2.36 | C=O: 1.22 | Twisted mesityl conformation (15°) |
7b | — | 2.40 (dimer bond) | Si=C: 1.86 | Head-to-head dimer core |
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